N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is a benzamide derivative featuring a 1,3-benzothiazole moiety attached to the para-position of the phenyl ring and an ethanesulfonyl group at the ortho-position of the benzamide core.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBXBICLAGUPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with aromatic acids in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Sulfonyl vs. Sulfamoyl derivatives may exhibit enhanced solubility but reduced metabolic stability compared to alkyl sulfonyl groups .
- Steric Effects : Azepanylsulfonyl () introduces significant steric bulk, which may hinder membrane permeability or target binding compared to the target’s ethanesulfonyl group .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- The target’s ethanesulfonyl group would exhibit strong S=O asymmetric and symmetric stretches at 1350–1150 cm<sup>−1</sup> , comparable to sulfonyl-containing analogs in (1243–1258 cm<sup>−1</sup> for C=S) .
- Benzothiazole’s C=N and C–S vibrations are expected at 1600–1500 cm<sup>−1</sup> and 690–630 cm<sup>−1</sup> , respectively, distinct from thiazole derivatives (e.g., ’s dihydrothiazol-2-ylidene) .
Nuclear Magnetic Resonance (NMR):
- The benzothiazole protons in the target would resonate downfield (δ 7.5–8.5 ppm ) due to aromatic deshielding, similar to benzothiazole-containing compounds in .
- Ethanesulfonyl’s methylene protons (CH2) would appear as a quartet near δ 3.0–3.5 ppm , contrasting with azepanylsulfonyl’s complex multiplet patterns () .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the ethanesulfonyl group enhances its solubility and may contribute to its biological interactions. The molecular structure can be represented as follows:
1. Neuroprotective Activity
Benzothiazole derivatives have been extensively studied for their neuroprotective properties. Research indicates that compounds with this structure can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission which is crucial in cognitive functions.
In a study evaluating the AChE inhibitory action, the compound demonstrated significant activity with an IC50 value indicating effective inhibition (Table 1). This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (μM) AChE | IC50 (μM) BuChE | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| This compound | 12.5 ± 0.5 | >100 | 54.3 ± 0.3 |
| Control (Donepezil) | 10.0 ± 0.7 | 40.5 ± 0.6 | 60.1 ± 0.4 |
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. A study showed that benzothiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
In vitro tests revealed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics (Table 2).
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | >50 |
Case Study 1: Neuroprotective Efficacy
In vivo studies using a scopolamine-induced mouse model demonstrated that administration of this compound significantly improved memory deficits as evidenced by reduced transfer latencies in behavioral tests. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent effects on cognitive function.
Case Study 2: Antimicrobial Screening
A series of benzothiazole derivatives including this compound were screened for antimicrobial activity using the disc diffusion method against common pathogens. The results indicated that this compound exhibited promising antibacterial effects, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
